Characterization of "5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol"
Characterization of "5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol"
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol
Executive Summary
This document provides a comprehensive technical framework for the synthesis, purification, and detailed characterization of the heterocyclic compound 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol . The thiazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1] This guide is structured for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causal-driven logic behind experimental design. We present self-validating protocols for synthesis and analysis, and explore the compound's potential biological activities based on the well-established profile of the pyridinyl-thiazole class. All methodologies are grounded in authoritative scientific principles to ensure reproducibility and integrity.
Introduction: The Pyridinyl-Thiazole Scaffold
The integration of a thiazole ring with a pyridine moiety creates a privileged scaffold in drug discovery. Thiazole derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] The pyridine ring often serves to enhance solubility, modulate electronic properties, and provide a key interaction point with biological targets through hydrogen bonding or metal coordination.
The specific compound, 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol (CAS No. 131786-47-5), combines these two critical pharmacophores.[3] The 4-hydroxythiazole moiety introduces a site for potential tautomerization and a crucial hydrogen bond donor/acceptor group, while the methyl group at the 5-position can influence steric interactions and metabolic stability. This guide outlines a robust pathway to synthesize and comprehensively characterize this high-potential molecule.
Physicochemical and Structural Properties
A foundational understanding of a compound's properties is critical for all subsequent experimental work, from reaction monitoring to formulation. The key physicochemical identifiers for 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 131786-47-5 | [3] |
| Molecular Formula | C₉H₈N₂OS | [3] |
| Molecular Weight | 192.24 g/mol | [3] |
| Melting Point | 235-238 °C | [3] |
| InChI Key | XJTFUXZJRDKVKA-UHFFFAOYSA-N | [4] |
| Appearance | Solid (predicted) |
Synthesis and Purification: A Hantzsch-Based Approach
The Hantzsch thiazole synthesis remains one of the most reliable and versatile methods for constructing the thiazole core.[5] It classically involves the condensation of an α-haloketone with a thioamide. For the target molecule, we propose a logical adaptation starting from pyridine-2-carbothioamide and ethyl 2-chloroacetoacetate.
Proposed Synthetic Pathway
The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-halo ester, followed by intramolecular cyclization and dehydration to yield the substituted thiazole ring.
Caption: Proposed Hantzsch synthesis workflow for 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification assessment.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve pyridine-2-carbothioamide (1.0 eq) in absolute ethanol.
-
Initiation: Add ethyl 2-chloroacetoacetate (1.1 eq) to the solution. The slight excess of the halo-ester ensures the complete consumption of the starting thioamide.
-
Reaction: Heat the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 1-2 hours, using a mobile phase such as Ethyl Acetate/Hexane (e.g., 70:30 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. This step is analogous to syntheses of similar thiazole derivatives.[2][6]
-
Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. A solid precipitate is expected to form. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Filter the solid precipitate and wash with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Primary Purification (Recrystallization): Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or an ethanol/water mixture) to obtain a crystalline product. The choice of solvent is critical for obtaining high purity crystals and is determined empirically.
-
Purity Validation: Assess the purity of the recrystallized product by measuring its melting point and comparing it to the literature value (235-238 °C).[3] A sharp melting point range indicates high purity. Further validation should be performed using HPLC.
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for unambiguous structure elucidation and confirmation of purity. Each technique provides orthogonal, complementary data.
Caption: Integrated workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework. Spectra should be recorded in a suitable deuterated solvent like DMSO-d₆.
-
¹H NMR: The spectrum is expected to show distinct signals for each proton environment. The causality is direct: chemically non-equivalent protons resonate at different frequencies.
-
¹³C NMR: This technique confirms the number of unique carbon atoms and their electronic environment (sp², sp³).
Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Key Features |
|---|---|---|---|
| Pyridinyl-H (4 protons) | 7.5 - 8.7 | 120 - 150 | Aromatic protons in the pyridine ring, appearing as multiplets. The proton ortho to the nitrogen will be the most downfield.[7] |
| Thiazol-OH | 10.0 - 12.0 | - | A broad singlet, exchangeable with D₂O. Its downfield shift is due to hydrogen bonding.[7] |
| Thiazol-CH₃ | ~2.4 | ~15 | A sharp singlet integrating to 3 protons.[7] |
| Thiazol-C2 (C-S) | - | ~165 | Quaternary carbon attached to sulfur and two nitrogen atoms, expected to be significantly downfield. |
| Thiazol-C4 (C-O) | - | ~155 | Quaternary carbon attached to the hydroxyl group. |
| Thiazol-C5 (C-CH₃) | - | ~110 | Quaternary carbon attached to the methyl group. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition.
-
Protocol: Dissolve a small sample in methanol. Infuse into the ESI source in positive ion mode.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 193.0430. The measured mass should be within 5 ppm of the theoretical mass, confirming the elemental formula C₉H₈N₂OS.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of key functional groups.
-
Protocol: Analyze the solid sample using an ATR-FTIR spectrometer.
-
Expected Key Peaks (cm⁻¹):
-
~3100-2800: Broad O-H stretch from the hydroxyl group.
-
~1610-1580: C=N stretching from both thiazole and pyridine rings.[7]
-
~1500-1400: C=C aromatic ring stretching vibrations.
-
Exploration of Potential Biological Activity
The pyridinyl-thiazole scaffold is a well-known pharmacophore. Literature on analogous structures suggests several promising avenues for biological screening.[1]
-
Antimicrobial Activity: Thiazole derivatives have demonstrated significant activity against various bacterial and fungal strains.[2][6]
-
Anticancer Activity: Many thiazoles exhibit cytotoxic effects against various cancer cell lines, such as HepG2 (liver carcinoma).[5][7]
-
Enzyme Inhibition: The scaffold is present in compounds known to inhibit enzymes like acetylcholinesterase (AChE).[9]
Proposed Biological Screening Workflow: An Anticancer Example
A logical first step is to assess general cytotoxicity against a panel of cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.
-
Cell Culture: Plate human cancer cell lines (e.g., HepG2, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol in DMSO and add to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT reagent to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals and measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth). A low IC₅₀ value suggests potent cytotoxic activity.[7]
Proposed Mechanism of Action (MoA) Studies
Should initial screening reveal significant biological activity, the next logical step is to investigate the underlying mechanism. Based on the activities of related compounds, a plausible MoA could be the inhibition of a key cellular signaling pathway, such as a protein kinase cascade.
Caption: Hypothetical MoA: Inhibition of a protein kinase by the target compound.
Experimental Validation: Kinase Inhibition Assay
-
Protocol: Utilize a commercially available in vitro kinase assay kit for a specific target kinase (e.g., EGFR). The assay typically measures the phosphorylation of a substrate peptide, often using luminescence or fluorescence.
-
Execution: Perform the assay with a fixed concentration of kinase and substrate in the presence of varying concentrations of the test compound.
-
Interpretation: A dose-dependent decrease in signal indicates inhibition of the kinase. This allows for the determination of an IC₅₀ value for enzyme inhibition, providing direct evidence of target engagement.
Conclusion and Future Directions
This guide provides a comprehensive, scientifically-grounded framework for the synthesis and characterization of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol. By following the proposed Hantzsch synthesis and the multi-faceted analytical workflow, researchers can reliably produce and validate this compound. The established pharmacological importance of the pyridinyl-thiazole scaffold strongly suggests that this molecule is a prime candidate for biological screening, particularly in the areas of oncology and infectious diseases. Future work should focus on executing these screening protocols, identifying a primary biological target, and subsequently optimizing the lead structure to enhance potency and selectivity.
References
-
Al-Dujaili, A. H., et al. (2015). Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. Slideshare. [Link]
-
Abdelgawad, M. A., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules. [Link]
-
Dawood, K. M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. [Link]
-
National Center for Biotechnology Information. 5-Methyl-1,3,4-thiadiazol-2-ol. PubChem Compound Summary for CID 12816274. [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
-
Oniga, S., et al. (2012). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. [Link]
-
National Center for Biotechnology Information. 1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethanone. PubChem Compound Summary for CID 1485005. [Link]
-
Ramalingam, A., et al. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
-
Oniga, S., et al. (2012). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 5-METHYL-2-(3-PYRIDINYL)-1,3-THIAZOL-4-OL | CAS: 131786-48-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. jpionline.org [jpionline.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
